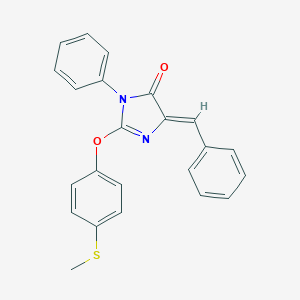
(5Z)-5-benzylidene-2-(4-methylsulfanylphenoxy)-3-phenylimidazol-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5Z)-5-benzylidene-2-(4-methylsulfanylphenoxy)-3-phenylimidazol-4-one, also known as BPIP, is a small molecule compound with a molecular weight of 443.56 g/mol. It has been studied extensively for its potential applications in scientific research, particularly in the fields of cancer and inflammation. BPIP has been shown to have promising anti-inflammatory and anti-cancer properties, making it a potential candidate for future drug development. In
Wirkmechanismus
The mechanism of action of (5Z)-5-benzylidene-2-(4-methylsulfanylphenoxy)-3-phenylimidazol-4-one is not fully understood, but it has been shown to act on multiple targets in cells. (5Z)-5-benzylidene-2-(4-methylsulfanylphenoxy)-3-phenylimidazol-4-one has been shown to inhibit the activation of nuclear factor-κB, a transcription factor that plays a key role in the regulation of inflammation and cancer cell growth. It has also been shown to inhibit the activity of Akt, a protein kinase that plays a key role in cell survival and proliferation.
Biochemical and Physiological Effects
(5Z)-5-benzylidene-2-(4-methylsulfanylphenoxy)-3-phenylimidazol-4-one has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in lipopolysaccharide-stimulated macrophages. It has also been shown to inhibit the growth of cancer cells, including breast cancer, lung cancer, and colon cancer cells. (5Z)-5-benzylidene-2-(4-methylsulfanylphenoxy)-3-phenylimidazol-4-one has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, (5Z)-5-benzylidene-2-(4-methylsulfanylphenoxy)-3-phenylimidazol-4-one has been shown to have antioxidant properties, which may contribute to its anti-inflammatory and anti-cancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
(5Z)-5-benzylidene-2-(4-methylsulfanylphenoxy)-3-phenylimidazol-4-one has several advantages for lab experiments. It is a small molecule compound that can be easily synthesized and purified. It has been shown to have promising anti-inflammatory and anti-cancer properties, making it a potential candidate for future drug development. However, there are some limitations to using (5Z)-5-benzylidene-2-(4-methylsulfanylphenoxy)-3-phenylimidazol-4-one in lab experiments. It has been shown to have low solubility in water, which may limit its use in certain experiments. Additionally, the mechanism of action of (5Z)-5-benzylidene-2-(4-methylsulfanylphenoxy)-3-phenylimidazol-4-one is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on (5Z)-5-benzylidene-2-(4-methylsulfanylphenoxy)-3-phenylimidazol-4-one. One area of research could focus on further elucidating the mechanism of action of (5Z)-5-benzylidene-2-(4-methylsulfanylphenoxy)-3-phenylimidazol-4-one. This could involve identifying the specific targets of (5Z)-5-benzylidene-2-(4-methylsulfanylphenoxy)-3-phenylimidazol-4-one in cells and investigating how it regulates their activity. Another area of research could focus on optimizing the synthesis method of (5Z)-5-benzylidene-2-(4-methylsulfanylphenoxy)-3-phenylimidazol-4-one to improve its yield and purity. Additionally, further studies could be conducted to investigate the potential use of (5Z)-5-benzylidene-2-(4-methylsulfanylphenoxy)-3-phenylimidazol-4-one in treating other diseases, such as neurodegenerative diseases.
Synthesemethoden
(5Z)-5-benzylidene-2-(4-methylsulfanylphenoxy)-3-phenylimidazol-4-one can be synthesized through a multistep process involving the reaction of 4-methylthiophenol with 2-bromo-4'-methoxyacetophenone to form 4-methylsulfanylphenyl-2-methoxyphenyl ketone. This compound is then reacted with benzaldehyde to produce (E)-5-benzylidene-2-(4-methylsulfanylphenoxy)acetophenone. The final step involves the reaction of (E)-5-benzylidene-2-(4-methylsulfanylphenoxy)acetophenone with ammonium acetate to form (5Z)-5-benzylidene-2-(4-methylsulfanylphenoxy)-3-phenylimidazol-4-one. The synthesis method has been optimized to yield high purity (5Z)-5-benzylidene-2-(4-methylsulfanylphenoxy)-3-phenylimidazol-4-one with a yield of 60-70%.
Wissenschaftliche Forschungsanwendungen
(5Z)-5-benzylidene-2-(4-methylsulfanylphenoxy)-3-phenylimidazol-4-one has been extensively studied for its potential applications in scientific research. It has been shown to have promising anti-inflammatory and anti-cancer properties, making it a potential candidate for future drug development. (5Z)-5-benzylidene-2-(4-methylsulfanylphenoxy)-3-phenylimidazol-4-one has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in lipopolysaccharide-stimulated macrophages. It has also been shown to inhibit the growth of cancer cells, including breast cancer, lung cancer, and colon cancer cells.
Eigenschaften
Molekularformel |
C23H18N2O2S |
|---|---|
Molekulargewicht |
386.5 g/mol |
IUPAC-Name |
(5Z)-5-benzylidene-2-(4-methylsulfanylphenoxy)-3-phenylimidazol-4-one |
InChI |
InChI=1S/C23H18N2O2S/c1-28-20-14-12-19(13-15-20)27-23-24-21(16-17-8-4-2-5-9-17)22(26)25(23)18-10-6-3-7-11-18/h2-16H,1H3/b21-16- |
InChI-Schlüssel |
IDUTYAYAOHARGJ-PGMHBOJBSA-N |
Isomerische SMILES |
CSC1=CC=C(C=C1)OC2=N/C(=C\C3=CC=CC=C3)/C(=O)N2C4=CC=CC=C4 |
SMILES |
CSC1=CC=C(C=C1)OC2=NC(=CC3=CC=CC=C3)C(=O)N2C4=CC=CC=C4 |
Kanonische SMILES |
CSC1=CC=C(C=C1)OC2=NC(=CC3=CC=CC=C3)C(=O)N2C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-{[5-(4-fluorophenyl)-2-furyl]methylene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295862.png)
![6-(1,3-benzodioxol-5-ylmethylene)-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295864.png)
![5-imino-6-(2-methoxybenzylidene)-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295865.png)
![6-(4-fluorobenzylidene)-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295866.png)
![6-(4-fluorobenzylidene)-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295867.png)
![(6Z)-5-imino-2-(propan-2-yl)-6-(thiophen-2-ylmethylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295868.png)
![6-benzylidene-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295870.png)
![2-{4-[2-(3-ethyl-5-methylphenoxy)ethoxy]-3-methoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295874.png)
![2-[3-chloro-5-methoxy-4-(2-phenoxyethoxy)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295875.png)
![10-[4-[2-(3,4-Dimethylphenoxy)ethoxy]-3-ethoxyphenyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B295877.png)
![2-[2-(4-Cyclohexylphenoxy)ethoxy]-4-(diethylamino)benzaldehyde](/img/structure/B295878.png)
![4-{[(E)-(5-bromo-2-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}phenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B295880.png)
![1,5-dimethyl-4-{[(E)-{2-[2-(4-methylphenoxy)ethoxy]phenyl}methylidene]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B295882.png)
![4-{[(E)-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-ethoxyphenyl}methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B295883.png)